N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

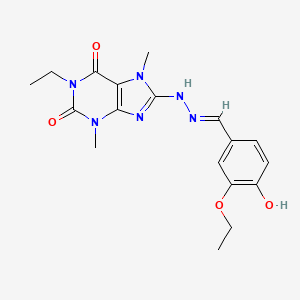

“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound, and a benzamide moiety, which is a type of amide .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The benzofuran ring system is a fused ring system consisting of a benzene ring and a furan ring . The benzamide group consists of a benzene ring attached to an amide functional group .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Dimethylpropynylbenzamides , including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide, have been identified as herbicidally active on annual and perennial grasses. They show potential utility in forage legumes, certain turf grasses, and cultivated crops, indicating a broad spectrum of applications in agriculture (Viste, Cirovetti, & Horrom, 1970).

Anticonvulsant Activity

The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, closely related to the compound , have been explored for their potential as anticonvulsant agents. A series of derivatives showed promising activity in models of maximal electroshock induced seizures in mice, suggesting a potential application in the development of new treatments for epilepsy (Shakya et al., 2016).

β-Amyloid Aggregation Inhibition

Research into benzofuran derivatives has also shown potential in inhibiting β-amyloid aggregation, a key feature of Alzheimer's disease pathology. This suggests that compounds within this chemical family may serve as leads for the development of therapeutics targeting neurodegenerative diseases (Choi, Seo, Son, & Kang, 2003).

Antimicrobial and Antioxidant Properties

Functionalized benzofuran derivatives have been synthesized and evaluated for antimicrobial and antioxidant activities. This research demonstrates the chemical family's potential in developing new antimicrobial agents, with certain compounds showing significant efficacy against pathogenic bacteria and serving as strong antioxidants (Rangaswamy, Kumar, Harini, & Naik, 2017).

Anti-Breast Cancer Activity

A study on benzofuran derivatives assessed their activity against estrogen receptor-dependent breast cancer cell lines. The research highlighted the potential of these compounds, including structures similar to this compound, as leads for the development of estrogen receptor inhibitors for breast cancer treatment (Jin et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)-4-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClNO3/c1-14-19-13-18(25-23(27)16-7-9-17(24)10-8-16)11-12-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTGQXJNUVQFDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B2924482.png)

![2-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2924486.png)

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2924489.png)

![3-bromo-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2924493.png)

![2-((6-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2924496.png)

![1-[1,1'-Biphenyl]-4-yl-3-(5-chloro-2-methoxyanilino)-1-propanone](/img/structure/B2924498.png)

![N-(2,4-dimethylphenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2924499.png)